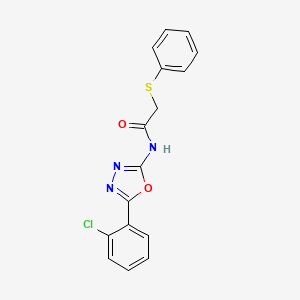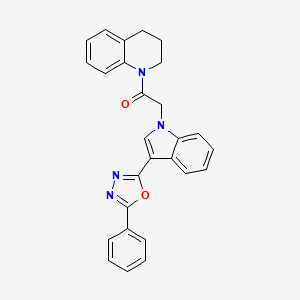
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a compound with diverse applications in various scientific fields due to its unique structural characteristics. This compound incorporates elements of quinoline, oxadiazole, and indole, making it a point of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone involves several key steps:
Formation of 3,4-Dihydroquinolin-1(2H)-yl: : The quinoline ring is synthesized using classical methods such as Skraup or Friedländer synthesis.
Synthesis of 5-Phenyl-1,3,4-Oxadiazole: : The oxadiazole ring is often prepared by cyclization reactions involving acyl hydrazides.
Indole Derivative Preparation: : Indoles are typically synthesized through Fischer indole synthesis or Bartoli indole synthesis.
Final Assembly: : The three components are connected through amide coupling reactions using appropriate reagents like EDCI or DCC under controlled conditions.
Industrial Production Methods
For large-scale industrial production, continuous flow chemistry methods might be employed to ensure consistent quality and yield. This process would involve automated systems to handle precise temperature, pressure, and reagent delivery controls, maximizing efficiency and safety.
化学反应分析
Types of Reactions
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone undergoes various chemical reactions including:
Oxidation: : This compound can be oxidized under strong conditions to form quinolinone derivatives.
Reduction: : Reduction reactions can lead to the formation of more saturated quinoline and indole rings.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the phenyl and oxadiazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, or hydrogen peroxide.
Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄).
Substitution: : Bromine for electrophilic substitution, Grignard reagents for nucleophilic addition.
Major Products
The major products from these reactions would depend on the reaction type:
Oxidation: : Quinolinone, oxadiazole with altered oxidation states.
Reduction: : More saturated derivatives of the parent compound.
Substitution: : Functionalized quinoline, indole, and oxadiazole derivatives.
科学研究应用
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone has applications across various fields:
Chemistry: : Used in synthetic chemistry as an intermediate for complex molecule synthesis.
Biology: : Investigated for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored as a lead compound in drug development due to its interactions with various biological targets.
Industry: : Utilized in the production of specialized dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action for this compound involves multiple molecular targets and pathways:
Binding to Enzymes: : It can inhibit or activate specific enzymes, altering cellular metabolism.
Intercalation with DNA: : May interact with DNA, affecting gene expression.
Signal Transduction Modulation: : Affects signaling pathways, potentially altering cell growth and proliferation.
相似化合物的比较
Compared to other compounds with similar structures, 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone exhibits unique characteristics due to the combination of quinoline, oxadiazole, and indole functionalities.
Similar Compounds
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl)ethanone: : Similar structure but with a pyrrole ring instead of indole.
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone: : A methyl group substitution on the oxadiazole ring.
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-indol-1-yl)ethanone: : Contains a thiadiazole ring instead of an oxadiazole.
The uniqueness of this compound lies in the specific combination of these groups, imparting distinct chemical and biological properties that are leveraged in various research and industrial applications.
And there you have it—a nice deep dive into your compound! How did I do?
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O2/c32-25(31-16-8-12-19-9-4-6-14-23(19)31)18-30-17-22(21-13-5-7-15-24(21)30)27-29-28-26(33-27)20-10-2-1-3-11-20/h1-7,9-11,13-15,17H,8,12,16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXULHKBIHDURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C4=CC=CC=C43)C5=NN=C(O5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-ethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2857980.png)
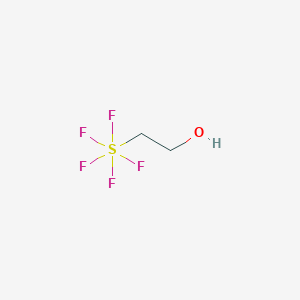
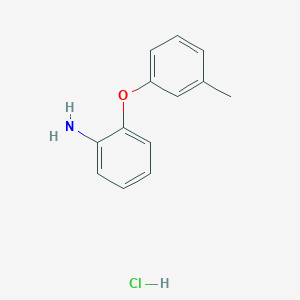
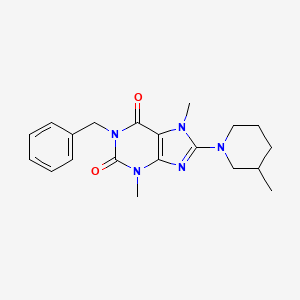
![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/new.no-structure.jpg)
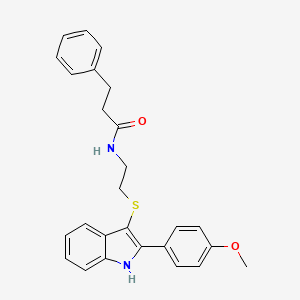
![ethyl 2-(2-((5-((4-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2857989.png)
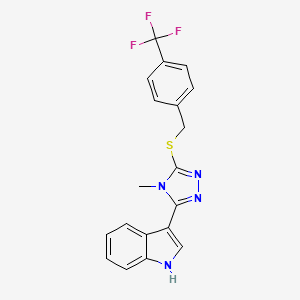
![2-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-3-nitrobenzoic acid](/img/structure/B2857994.png)
![N4-(4-ethoxyphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2857997.png)
![2-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2857998.png)
![[(3-chloro-4-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate](/img/structure/B2858001.png)
